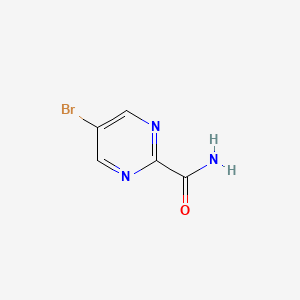

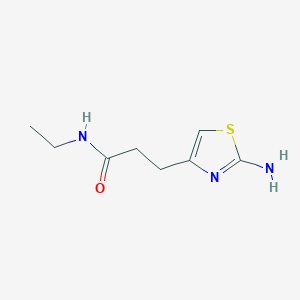

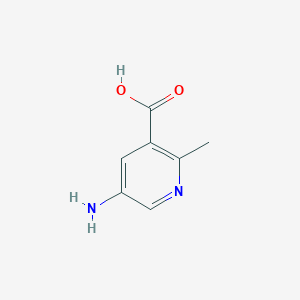

![molecular formula C13H13N3O2 B1519176 6-Benzyl-6,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,5H)-dione CAS No. 635698-34-9](/img/structure/B1519176.png)

6-Benzyl-6,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,5H)-dione

Overview

Description

Scientific Research Applications

Anticoronavirus Activity

Research has indicated that derivatives of the pyrrolo[3,4-d]pyrimidine scaffold show promise in vitro for anticoronavirus activity. This is particularly relevant given the global impact of coronavirus outbreaks. The structural variations on the phenyl moiety of these compounds can be fine-tuned to enhance their antiviral properties .

Antitumoral Activity

The same derivatives that exhibit anticoronavirus activity have also been tested for their antitumoral properties. The mode of action studies revealed that the antitumoral activity was due to the inhibition of tubulin polymerization, which is a critical process in cell division and cancer progression .

Antifungal and Antibacterial Properties

Compounds based on the pyrrolo[3,4-d]pyrimidine structure have been synthesized and tested for a wide variety of biological assays, leading to the discovery of antifungal and antibacterial triazole analogues. This highlights the potential use of these compounds in treating infectious diseases .

Anti-inflammatory Applications

The pyrazole ring, which is part of the pyrrolo[3,4-d]pyrimidine structure, is known to exhibit anti-inflammatory properties. This suggests that derivatives of 6-Benzyl-6,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,5H)-dione could be developed as anti-inflammatory agents .

Antioxidant Effects

Antioxidant activity is another area where pyrrolo[3,4-d]pyrimidine derivatives have shown potential. Antioxidants play a crucial role in protecting the body from oxidative stress, which can lead to various chronic diseases .

Central Nervous System (CNS) Activity

The compound has been studied for its potential effects on the central nervous system. This includes the synthesis and evaluation of its derivatives for pharmacological activity determination and some structure–activity relationship studies, which could lead to new treatments for CNS disorders .

Antiviral Study Against Human DNA Viruses

Specific acyclic analogs of the pyrrolo[3,4-d]pyrimidine have been studied for their antiviral activity against human cytomegalovirus (HCMV) and herpes simplex virus type-1 (HSV-1). These studies suggest potential therapeutic applications for these viruses .

Apoptosis Induction in Cancer Cells

Mechanistic investigations have revealed that certain derivatives can induce cell cycle arrest and apoptosis in cancer cells, such as HepG2. This is accompanied by an increase in proapoptotic proteins and downregulation of anti-apoptotic proteins, offering a pathway for cancer treatment .

Mechanism of Action

Target of Action

Similar compounds have been reported to inhibit cdk2 , a cyclin-dependent kinase involved in cell cycle regulation, and ATR kinase , which is essential to the viability of replicating cells responding to the accumulation of single-strand breaks in DNA .

Mode of Action

Similar compounds have shown to inhibit their targets, leading to alterations in cell cycle progression and induction of apoptosis .

Biochemical Pathways

Inhibition of cdk2 and atr kinase can affect cell cycle progression and dna damage response pathways, respectively .

Result of Action

Similar compounds have shown significant cytotoxic activities against various cancer cell lines .

properties

IUPAC Name |

6-benzyl-5,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2/c17-12-10-7-16(6-9-4-2-1-3-5-9)8-11(10)14-13(18)15-12/h1-5H,6-8H2,(H2,14,15,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHPFBTNJYIYLKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1CC3=CC=CC=C3)NC(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90653347 | |

| Record name | 6-Benzyl-6,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,5H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90653347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

635698-34-9 | |

| Record name | 6-Benzyl-6,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,5H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90653347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

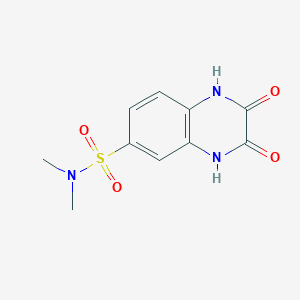

![3-[5-Bromo-2-(difluoromethoxy)phenyl]propanoic acid](/img/structure/B1519099.png)

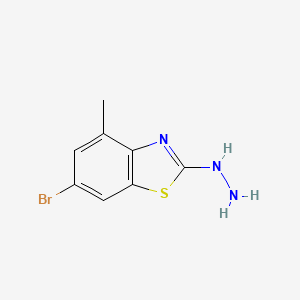

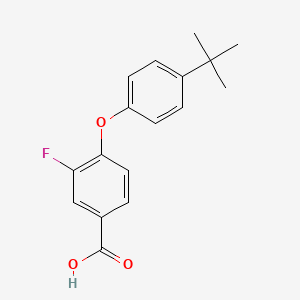

![5-amino-1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1519102.png)

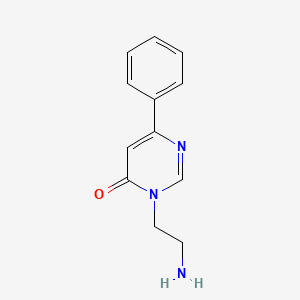

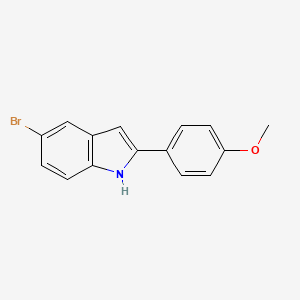

![1-[(4-Bromophenyl)sulfonyl]-4-(2-methoxyethyl)piperazine](/img/structure/B1519106.png)

![6-Bromo-7-methyloxazolo[5,4-b]pyridine](/img/structure/B1519114.png)